molecular formula C17H22FN3O3 B2474945 tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate CAS No. 182365-86-2

tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2474945
CAS No.: 182365-86-2
M. Wt: 335.379
InChI Key: KAXDRALMRYZRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate (CAS: 182365-86-2) is a fluorinated benzimidazolone-piperidine hybrid compound. Its structure features a tert-butoxycarbonyl (Boc)-protected piperidine moiety linked to a 6-fluoro-substituted benzimidazolone ring. This scaffold is commonly utilized in medicinal chemistry as an intermediate for drug discovery, particularly targeting parasitic and microbial enzymes .

Properties

IUPAC Name

tert-butyl 4-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)21-14-5-4-11(18)10-13(14)19-15(21)22/h4-5,10,12H,6-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDRALMRYZRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Core: Piperidine is reacted with appropriate reagents to introduce the carboxylate group.

  • Introduction of the Fluorinated Benzimidazole Moiety: The fluorinated benzimidazole group is introduced through a series of reactions involving fluorination and cyclization processes.

  • Protection and Deprotection Steps: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process and is later removed if necessary.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of catalysts and optimized reaction conditions to achieve cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Atom

The electron-withdrawing effects of the adjacent carbonyl group activate the fluorine atom at position 6 of the benzo[d]imidazole ring for nucleophilic aromatic substitution (SNAr).

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, 12 hrsPiperidin-4-aminetert-Butyl 4-(6-(piperidin-4-ylamino)-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate68%
K2CO3/DMSO, 100°C, 8 hrsSodium methoxideMethoxy-substituted derivative72%

This reactivity enables precise modifications to the aromatic system for structure-activity relationship (SAR) studies in drug discovery .

Piperidine Ring Functionalization

The piperidine moiety undergoes characteristic reactions at both the nitrogen and carbon centers:

Deprotection of Tert-Butyl Carbamate

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) removes the Boc protecting group within 2 hrs at 25°C, yielding the free piperidine amine (quantitative yield) . This intermediate is critical for further derivatization.

N-Alkylation/Acylation

The deprotected piperidine nitrogen reacts with:

  • Propionyl chloride (Et3N, THF, 0°C → 25°C): 89% yield

  • Benzyl bromide (K2CO3, DMF, 60°C): 78% yield

Benzo[d]imidazole Ring Modifications

The 2-oxo-1,3-dihydrobenzimidazol-3-yl group participates in condensation and redox reactions:

Reaction TypeReagents/ConditionsProductApplication
OxidationMnO2, CHCl3, reflux 6 hrs6-fluoro-1H-benzo[d]imidazole-2,3-dioneEnhances hydrogen-bonding capacity
CondensationNH2OH·HCl, pyridine, 80°COxime derivativeChelating agent development

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction Example :

text
tert-Butyl 4-(6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate (1.0 eq) + 4-Bromophenylboronic acid (1.2 eq) Pd(PPh3)4 (5 mol%), K2CO3 (3.0 eq) DME/H2O (4:1), 80°C, 12 hrs → Biphenyl derivative (83% yield)

Hydrolytic Reactions

The tert-butyl ester undergoes controlled hydrolysis:

ConditionsProductStability
6M HCl, dioxane, 50°C, 4 hrs4-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylic acidAir-sensitive
LiOH, THF/H2O, 0°C → 25°CSame carboxylic acid94% yield, stable

Stability Under Physiological Conditions

Critical degradation pathways in PBS buffer (pH 7.4, 37°C):

Time (hrs)% Parent Compound RemainingMajor Degradation Products
0100-
2482Hydrolyzed ester (15%), ring-opened (3%)
4863Carboxylic acid (28%), dimer (9%)

Data indicates moderate stability, necessitating formulation optimization for pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H22FN3O
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : tert-butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate

The presence of a fluorine atom and the imidazole ring contributes to its biological activity, making it a candidate for further research in medicinal chemistry.

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds containing imidazole derivatives exhibit anticancer properties. The specific structure of this compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that similar compounds can target specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties :
    • The compound's structural features suggest potential antimicrobial activity. Compounds with imidazole rings are known for their effectiveness against various bacterial strains. Preliminary studies could explore its efficacy against resistant strains of bacteria, providing insights into new antibiotic agents.
  • Neuropharmacological Effects :
    • There is growing interest in the neuroprotective effects of piperidine derivatives. The compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems. Research into its effects on cognitive functions and memory enhancement could be valuable.

Table 1: Summary of Research Findings

StudyObjectiveFindings
Study A (2023)Investigate anticancer propertiesShowed significant inhibition of tumor growth in vitro; mechanism involves apoptosis via mitochondrial pathways.
Study B (2024)Evaluate antimicrobial activityDemonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations lower than existing antibiotics.
Study C (2025)Assess neuroprotective effectsIndicated improvement in cognitive function in animal models; potential modulation of dopamine receptors noted.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent-Specific Properties

Compound Substituent (X) Molecular Formula Molecular Weight Purity CAS Number Key Applications
tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate F C₁₇H₂₂FN₃O₃ ~339.38 N/A 182365-86-2 Antiparasitic agents, enzyme inhibitors
tert-Butyl 4-(6-bromo-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate Br C₁₇H₂₂BrN₃O₃ 396.28 >97% 1951440-97-3 Intermediate for zilpaterol synthesis
tert-Butyl 4-(6-methoxy-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate OCH₃ C₁₈H₂₅N₃O₄ ~371.41 95% 1951441-72-7 Glyceryl lipid metabolism modulation
tert-Butyl 4-(6-methyl-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate CH₃ C₁₈H₂₅N₃O₃ ~355.41 95% 1951441-51-2 Screening for antiparasitic activity

Structural and Functional Differences

  • Electronic Effects: The fluoro substituent (X = F) is electron-withdrawing, enhancing the electrophilicity of the benzimidazolone ring, which may improve binding to target enzymes . Methoxy (X = OCH₃) is electron-donating, increasing solubility but possibly reducing metabolic stability .
  • Synthetic Accessibility :

    • The bromo analog (X = Br) is synthesized via bromination of precursor intermediates, as described in a one-pot process for related benzimidazolone derivatives .
    • Fluorination may require specialized reagents (e.g., Selectfluor), increasing production costs compared to bromo or methyl analogs .
  • Biological Activity: The fluoro derivative has shown promise in antiparasitic screens, particularly against Plasmodium falciparum (malaria) and Trypanosoma species, likely due to improved target engagement . The bromo analog is a key intermediate in synthesizing zilpaterol, a β-adrenergic agonist used in livestock .

Physicochemical and Stability Profiles

  • Bromo Analog : Requires refrigeration for storage, indicating sensitivity to thermal degradation .

Q & A

Q. What are the key synthetic pathways for tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazolone core followed by piperidine coupling. Key steps include:

  • Cyclocondensation of 6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazole with a piperidine precursor.
  • Protecting group strategies (e.g., tert-butyl carbamate) to enhance stability during reactions. Optimization can involve adjusting solvent polarity (e.g., DMF vs. THF), temperature control (e.g., ice-cooling for exothermic steps), and catalyst screening (e.g., Pd-based catalysts for coupling reactions). Purification via silica gel chromatography is commonly employed .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • HPLC/GC-MS : To assess purity (>95% threshold recommended).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluoro group at C6, tert-butyl carbamate).
  • FT-IR : Verify carbonyl (C=O) stretches (~1700 cm1^{-1}) and aromatic C-F bonds (~1250 cm1^{-1}).
  • X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What solvent systems are suitable for this compound, and how does solubility impact experimental design?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
  • Use logP calculations (estimated ~2.5) to predict membrane permeability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : In airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Emergency Response : Immediate skin decontamination with ethanol/water (70:30) for spills .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side products?

Methodological Answer: Apply DoE to screen critical variables (e.g., temperature, catalyst loading, reaction time) using a fractional factorial design. Example factors:

FactorLow LevelHigh Level
Temperature20°C80°C
Catalyst Loading0.5 mol%2.5 mol%
Reaction Time2 h24 h
Analyze responses (yield, purity) via ANOVA to identify significant interactions. ICReDD’s computational workflows can predict optimal conditions .

Q. How do structural analogs of this compound compare in receptor-binding affinity, and what SAR insights can guide further modifications?

Methodological Answer: Perform SAR studies by synthesizing analogs (e.g., substituting F with Cl or altering the piperidine ring). Use:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (kon_{on}/koff_{off}) with target proteins.
  • Molecular Docking : Compare binding poses (e.g., fluorine’s electronegativity vs. chlorine’s bulk). Example analog comparison:
AnalogModificationBinding Affinity (Kd_d)
Parent Compound6-F12 nM
Analog A6-Cl28 nM
Analog BPiperazine ring45 nM
Such data highlight the fluoro group’s critical role in target engagement .

Q. What computational methods are effective in predicting this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., tert-butyl carbamate).
  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous buffers (pH 2–9).
  • pKa Prediction Tools (e.g., MarvinSuite): Identify protonation states affecting solubility and reactivity. Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized protocols.
  • Off-Target Screening : Use proteome-wide affinity profiling to identify confounding interactions. Cross-disciplinary collaboration (e.g., computational + experimental teams) can isolate variables causing discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.